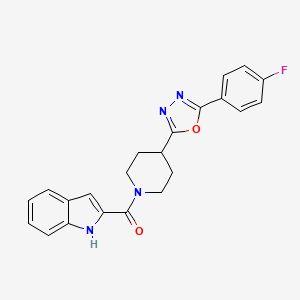
(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone might also interact with multiple targets.
Biochemical pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that This compound affects multiple pathways.
Result of action
The specific molecular and cellular effects of This compoundBased on the biological activities of indole derivatives , it’s possible that this compound has a broad range of effects at the molecular and cellular level.
Activité Biologique
The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a derivative of 1,3,4-oxadiazole and indole, which are known for their diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the oxadiazole ring and subsequent coupling with piperidine and indole derivatives. For instance, one method described in the literature involves the reaction of substituted benzohydrazides with 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid followed by intramolecular cyclization to yield various derivatives .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds related to this compound. For example:
The above data indicate that some derivatives exhibit lower IC50 values compared to the standard drug doxorubicin, suggesting enhanced cytotoxicity against breast cancer cells.
Antibacterial Activity
The antibacterial efficacy of these compounds has also been evaluated against various strains:
| Compound | Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 9i | E. coli | 18 | |
| 9j | S. aureus | 16 | |
| Ciprofloxacin | Standard | Varies |
These results show that certain derivatives possess moderate antibacterial activity, which could be comparable to established antibiotics.
Antifungal Activity
In addition to anticancer and antibacterial properties, the antifungal activity was assessed against Candida albicans:
Most compounds showed moderate antifungal activity when compared to the standard drug Itraconazole.
The mechanisms underlying the biological activities of these compounds often involve apoptosis induction and inhibition of key signaling pathways associated with cancer cell proliferation. For instance, molecular docking studies suggest that these compounds may interact with targets such as EGFR and IL-6, leading to reduced cell viability .
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives where specific substitutions led to enhanced anticancer activity across multiple cancer cell lines. In this study, certain compounds demonstrated over 90% inhibition in various cancer types, indicating their potential as broad-spectrum anticancer agents .
Propriétés
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFKLZZUHXXPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














